molecular formula C31H30N4O7 B8191583 9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one

9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one

Cat. No.: B8191583
M. Wt: 570.6 g/mol
InChI Key: PQXVLEMIGAJLIN-BQOYKFDPSA-N
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Description

The compound with the identifier “9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one” is known as N-Boc-L-isoleucine. It is a derivative of the amino acid isoleucine, modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in peptide synthesis and other chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-L-isoleucine is typically synthesized through the protection of L-isoleucine with a tert-butoxycarbonyl group. The reaction involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

In industrial settings, the production of N-Boc-L-isoleucine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Boc-L-isoleucine undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HATU or EDCI.

Common Reagents and Conditions

    Substitution Reactions: Reagents like HCl or TFA in DCM are commonly used.

    Deprotection Reactions: TFA in DCM or methanol is typically used.

    Coupling Reactions: HATU or EDCI in the presence of a base like DIPEA.

Major Products Formed

    Substitution Reactions: Various Boc-protected derivatives.

    Deprotection Reactions: Free L-isoleucine.

    Coupling Reactions: Peptides or peptide derivatives.

Scientific Research Applications

N-Boc-L-isoleucine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Boc-L-isoleucine primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group of isoleucine, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

N-Boc-L-isoleucine can be compared with other Boc-protected amino acids such as N-Boc-L-alanine and N-Boc-L-valine. While all these compounds serve similar purposes in peptide synthesis, N-Boc-L-isoleucine is unique due to its specific side chain structure, which can influence the properties and reactivity of the resulting peptides.

List of Similar Compounds

  • N-Boc-L-alanine
  • N-Boc-L-valine
  • N-Boc-L-leucine

This detailed article provides a comprehensive overview of N-Boc-L-isoleucine, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXVLEMIGAJLIN-BQOYKFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5NC=NC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5NC=NC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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